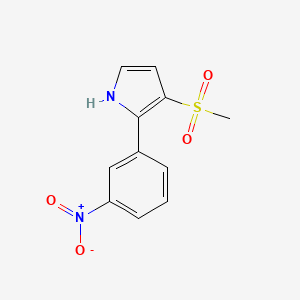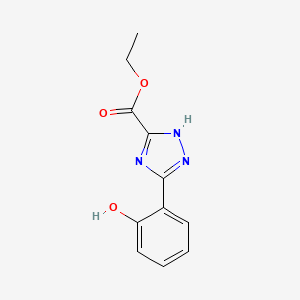![molecular formula C7H5ClN2O B11776430 2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)
2-Chlorobenzo[d]oxazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[d]oxazol-7-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and an amine group at the 7-position of the benzoxazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts such as acids or bases are often employed to facilitate cyclization.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-aminobenzo[d]oxazole derivatives are formed.
Oxidation Products: Oxidation can lead to the formation of oxides or quinones.
Reduction Products: Reduction typically yields amines or hydroxylamines.
Scientific Research Applications
2-Chlorobenzo[d]oxazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Chlorzoxazone: A benzoxazolone derivative used as a muscle relaxant.
Zoxazolamine: Another benzoxazole derivative with muscle relaxant properties.
Uniqueness
2-Chlorobenzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chlorzoxazone and zoxazolamine, which are primarily used as muscle relaxants, this compound is being explored for a broader range of applications, including antimicrobial and anticancer activities.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2 |
InChI Key |
SLZJVKJTEOLOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




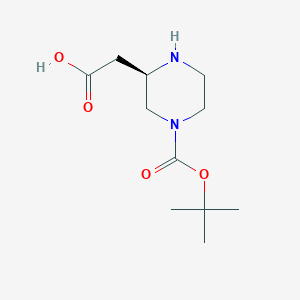
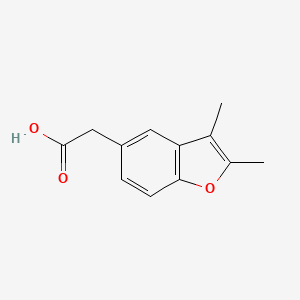
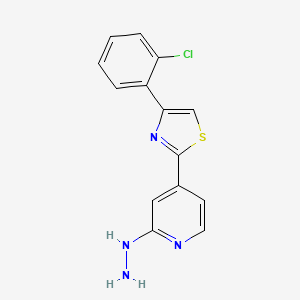
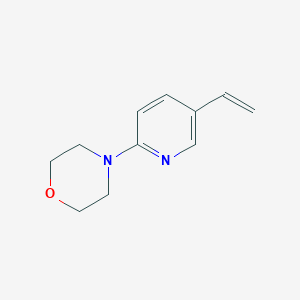
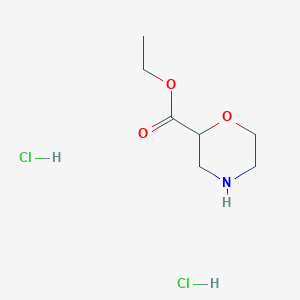



![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
